An In-depth Technical Guide to Triethoxy(oxolan-3-yl)silane: A Novel Organofunctional Silane for Advanced Applications
An In-depth Technical Guide to Triethoxy(oxolan-3-yl)silane: A Novel Organofunctional Silane for Advanced Applications
Disclaimer: Triethoxy(oxolan-3-yl)silane is a specialized organosilicon compound that is not widely cataloged in commercial chemical databases. This guide is formulated based on established principles of organosilane chemistry, including the known reactivity of its constituent functional moieties: the triethoxysilyl group and the oxolane (tetrahydrofuran) ring. The experimental protocols and some properties are presented as predictive models to guide researchers in the synthesis and potential applications of this novel molecule.
Introduction: The Advent of Functionalized Oxolanyl Silanes
The field of materials science and drug development is in constant pursuit of novel molecules that offer unique combinations of reactivity, polarity, and structural characteristics. Organofunctional silanes are a cornerstone of this endeavor, serving as indispensable molecular bridges between inorganic and organic materials. Their bifunctional nature, comprising hydrolyzable alkoxysilyl groups and a tailorable organic functionality, allows for the precise engineering of surfaces and the synthesis of complex hybrid materials.
This guide introduces Triethoxy(oxolan-3-yl)silane, a compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring. The incorporation of this cyclic ether moiety imparts a distinct hydrophilic and polar character, differentiating it from more common alkyl or aryl-functionalized silanes. The oxolane ring is a prevalent structural motif in many biologically active molecules and offers unique solvent properties, suggesting that Triethoxy(oxolan-3-yl)silane could serve as a valuable building block and surface modifier in biomedical and pharmaceutical research.
This document provides a comprehensive overview of the chemical structure, postulated synthetic pathways, predicted physicochemical properties, and potential applications of Triethoxy(oxolan-3-yl)silane, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore its utility.
Molecular Structure and Chemical Identity
Triethoxy(oxolan-3-yl)silane is characterized by a central silicon atom covalently bonded to three ethoxy groups (-OCH₂CH₃) and one oxolan-3-yl group. The oxolane ring is attached to the silicon atom via a stable silicon-carbon bond.
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IUPAC Name: Triethoxy(oxolan-3-yl)silane
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Synonyms: Triethoxy(tetrahydrofuran-3-yl)silane
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Molecular Formula: C₁₀H₂₂O₄Si
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Molecular Weight: 234.37 g/mol
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CAS Number: Not assigned (as of the last update of this guide).
The key structural features that dictate the molecule's reactivity are:
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The Triethoxysilyl Group : The three ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (Si-OH) groups. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, either with other silane molecules or with hydroxyl groups on the surface of inorganic substrates.
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The Oxolane (Tetrahydrofuran) Ring : This saturated cyclic ether is generally stable but introduces polarity and the potential for hydrogen bonding through its oxygen atom. This functionality is key to its potential applications in creating hydrophilic surfaces and as a polar building block in organic synthesis.
Postulated Synthetic Routes and Experimental Protocols
The most direct and industrially scalable method for the synthesis of Triethoxy(oxolan-3-yl)silane is the precious metal-catalyzed hydrosilylation of a suitable unsaturated oxolane precursor.[1]
Primary Synthetic Pathway: Hydrosilylation of 2,3-Dihydrofuran
Hydrosilylation involves the addition of a Si-H bond across a double bond.[1] The reaction between triethoxysilane and 2,3-dihydrofuran, in the presence of a platinum catalyst, is the most plausible route to synthesize Triethoxy(oxolan-3-yl)silane.
Caption: Proposed synthesis of Triethoxy(oxolan-3-yl)silane via hydrosilylation.
Step-by-Step Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triethoxysilane is flammable and moisture-sensitive.
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Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.
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Charging the Reactor: The flask is charged with 2,3-dihydrofuran and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst, typically at 5-10 ppm concentration relative to the silane).
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Addition of Triethoxysilane: Triethoxysilane is added dropwise from the dropping funnel to the stirred solution at a rate that maintains the reaction temperature within a controlled range (often starting at room temperature and potentially requiring gentle heating to initiate the reaction, followed by cooling if the reaction becomes exothermic).
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Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy, tracking the disappearance of the starting materials.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be removed by filtration through a short plug of silica gel or by treatment with activated carbon. The crude product is then purified by fractional distillation under reduced pressure to yield pure Triethoxy(oxolan-3-yl)silane.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of Triethoxy(oxolan-3-yl)silane and its parent compound, triethoxysilane.
| Property | Triethoxy(oxolan-3-yl)silane (Predicted) | Triethoxysilane (Known) |
| Molecular Formula | C₁₀H₂₂O₄Si | C₆H₁₆O₃Si[1] |
| Molecular Weight | 234.37 g/mol | 164.28 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[1] |
| Boiling Point | Estimated 220-240 °C (at 760 mmHg) | 134-135 °C (at 760 mmHg)[1] |
| Density | Estimated 0.95-1.05 g/mL at 25 °C | 0.89 g/cm³[1] |
| Refractive Index | Estimated 1.42-1.44 at 20 °C | 1.3767 at 20 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol, isopropanol, toluene, THF). Reacts with water. | Soluble in organic solvents. Decomposes in water.[1] |
| Hydrolytic Sensitivity | High; reacts with moisture. | High; reacts with moisture.[1] |
Reactivity and Mechanistic Insights
The reactivity of Triethoxy(oxolan-3-yl)silane is governed by its two distinct functional domains. Understanding these is crucial for its application.
Hydrolysis and Condensation of the Triethoxysilyl Group
This is the cornerstone of its utility as a coupling agent and for surface modification. The process occurs in two steps:
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Hydrolysis: In the presence of water (and often an acid or base catalyst), the ethoxy groups are replaced by hydroxyl groups, forming a reactive silanetriol and releasing ethanol as a byproduct.
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Condensation: The silanol groups are highly reactive and will condense with other silanol groups or with hydroxyl groups on a substrate (like glass, silica, or metal oxides) to form stable, covalent siloxane (Si-O-Si) bonds.
Caption: General mechanism of silane hydrolysis and condensation.
Reactivity of the Oxolane Ring
The tetrahydrofuran ring is generally a stable, non-reactive cyclic ether under neutral and basic conditions. However, under strongly acidic conditions, it can be susceptible to ring-opening polymerization, a factor to consider when choosing catalysts for hydrolysis and condensation reactions. For most applications in surface modification and bioconjugation, the oxolane ring would be considered an inert, polar functional group.
Potential Applications in Research and Drug Development
The unique combination of a reactive silyl moiety and a polar, hydrophilic oxolane ring suggests several high-value applications:
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Hydrophilic Surface Modification: Triethoxy(oxolan-3-yl)silane can be used to impart a permanent, hydrophilic character to inorganic surfaces such as glass, silica nanoparticles, and silicon wafers. This is particularly relevant in microfluidics, biosensors, and chromatography to reduce non-specific protein adsorption and control surface wetting properties.
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Linker Chemistry in Bioconjugation: The oxolane ring, while relatively inert, can be synthesized from precursors that contain other functional groups. For example, derivatives of Triethoxy(oxolan-3-yl)silane could be prepared with pendant hydroxyl or amino groups, turning the molecule into a heterobifunctional linker for attaching biomolecules to surfaces.
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Drug Delivery Systems: Silane-functionalized nanoparticles are being explored for drug delivery.[2] The hydrophilic nature of the oxolane group could improve the aqueous dispersibility and biocompatibility of silica-based drug carriers.
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Precursor for Sol-Gel Synthesis: This silane can be a co-precursor in sol-gel processes to create hybrid organic-inorganic materials with tailored polarity and functionality.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is paramount. For Triethoxy(oxolan-3-yl)silane, the following precautions, based on the known hazards of triethoxysilane and other alkoxysilanes, must be observed:
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Flammability: Triethoxysilane is a flammable liquid.[1] The oxolane-functionalized derivative should also be treated as flammable. Keep away from heat, sparks, and open flames.
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Moisture Sensitivity: The compound will react with atmospheric moisture. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
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Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
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Byproducts of Hydrolysis: Hydrolysis of triethoxysilanes releases ethanol. Ensure adequate ventilation to avoid the accumulation of flammable vapors.
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First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
Triethoxy(oxolan-3-yl)silane represents a promising, albeit not yet widely explored, member of the organofunctional silane family. Its synthesis via the well-established hydrosilylation reaction is highly feasible. The presence of the polar oxolane ring offers a unique set of properties that could be highly advantageous in fields requiring controlled surface hydrophilicity, such as in the development of advanced biomaterials, biosensors, and drug delivery vehicles. This guide provides a solid theoretical and practical foundation for researchers to begin exploring the synthesis and application of this novel and potentially impactful chemical compound.
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